molecular formula C8H5N3O3 B3352168 3-Nitroimidazo[1,2-a]pyridine-5-carbaldehyde CAS No. 429690-44-8

3-Nitroimidazo[1,2-a]pyridine-5-carbaldehyde

Cat. No.: B3352168
CAS No.: 429690-44-8
M. Wt: 191.14 g/mol
InChI Key: FYWBHFUFDXMJJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Nitroimidazo[1,2-a]pyridine-5-carbaldehyde is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by a fused bicyclic structure consisting of an imidazole ring fused to a pyridine ring, with a nitro group at the 3-position and an aldehyde group at the 5-position. It has garnered significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nitroimidazo[1,2-a]pyridine-5-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the imidazo[1,2-a]pyridine core: This can be achieved through a condensation reaction between 2-aminopyridine and glyoxal in the presence of an acid catalyst.

    Nitration: The imidazo[1,2-a]pyridine core is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 3-position.

    Formylation: The final step involves the formylation of the 5-position, which can be accomplished using Vilsmeier-Haack reaction conditions, involving the use of phosphorus oxychloride and dimethylformamide.

Industrial Production Methods

Industrial production of this compound may follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to ensure high yield and purity, as well as the implementation of safety measures to handle hazardous reagents like concentrated acids and phosphorus oxychloride.

Chemical Reactions Analysis

Types of Reactions

3-Nitroimidazo[1,2-a]pyridine-5-carbaldehyde can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Oxidation: Potassium permanganate in an aqueous medium.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Reduction: 3-Aminoimidazo[1,2-a]pyridine-5-carbaldehyde.

    Oxidation: 3-Nitroimidazo[1,2-a]pyridine-5-carboxylic acid.

    Substitution: Various substituted imidazo[1,2-a]pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

3-Nitroimidazo[1,2-a]pyridine-5-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Nitroimidazo[1,2-a]pyridine-5-carbaldehyde involves its interaction with specific molecular targets in biological systems. The nitro group can undergo bioreduction to form reactive intermediates that can interact with nucleic acids and proteins, leading to antimicrobial effects. The aldehyde group can form covalent bonds with amino acid residues in enzymes, inhibiting their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Nitroimidazo[1,2-a]pyridine-5-carbaldehyde
  • 3-Nitroimidazo[1,2-a]pyridine-6-carbaldehyde
  • 3-Nitroimidazo[1,2-a]pyridine-5-carboxylic acid

Uniqueness

3-Nitroimidazo[1,2-a]pyridine-5-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both a nitro group and an aldehyde group in specific positions allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound in drug discovery and development.

Properties

IUPAC Name

3-nitroimidazo[1,2-a]pyridine-5-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3O3/c12-5-6-2-1-3-7-9-4-8(10(6)7)11(13)14/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYWBHFUFDXMJJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2C(=C1)C=O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701245412
Record name 3-Nitroimidazo[1,2-a]pyridine-5-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701245412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

429690-44-8
Record name 3-Nitroimidazo[1,2-a]pyridine-5-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=429690-44-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Nitroimidazo[1,2-a]pyridine-5-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701245412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Nitroimidazo[1,2-a]pyridine-5-carbaldehyde
Reactant of Route 2
Reactant of Route 2
3-Nitroimidazo[1,2-a]pyridine-5-carbaldehyde
Reactant of Route 3
3-Nitroimidazo[1,2-a]pyridine-5-carbaldehyde
Reactant of Route 4
3-Nitroimidazo[1,2-a]pyridine-5-carbaldehyde
Reactant of Route 5
3-Nitroimidazo[1,2-a]pyridine-5-carbaldehyde
Reactant of Route 6
3-Nitroimidazo[1,2-a]pyridine-5-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.